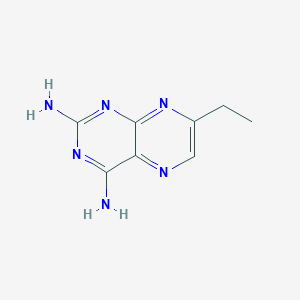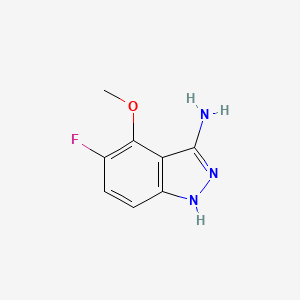
5-Fluoro-4-methoxy-1H-indazol-3-amine
Übersicht
Beschreibung
5-Fluoro-4-methoxy-1H-indazol-3-amine is a synthetic compound . It is an analog of AB-PINACA, characterized by the replacement of a primary amine with a methoxy group and the addition of an alkyl-terminal fluorine atom .
Synthesis Analysis
The synthesis of 5-Fluoro-4-methoxy-1H-indazol-3-amine involves several steps. One method involves reacting 3,6-difluoro-2-methyloxybenzonitrile with Hydrazine Monohydrate in ethanol. The resulting mixture is heated at reflux overnight, then allowed to cool to room temperature. Silica is added to the mixture which is then evaporated to dryness. The pre-absorbed crude reaction mixture is then purified by chromatography .Molecular Structure Analysis
The molecular formula of 5-Fluoro-4-methoxy-1H-indazol-3-amine is C8H8FN3O . The InChI key is LNSXSZVFDHGGAG-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Fluoro-4-methoxy-1H-indazol-3-amine include the formation of N–N bonds . This process involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
5-Fluoro-4-methoxy-1H-indazol-3-amine is a solid compound . It has a molecular weight of 181.17 . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.01 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
5-Fluoro-4-methoxy-1H-indazol-3-amine has garnered interest in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. By modifying its substituents, scientists can create derivatives with improved pharmacological properties. For instance, this compound could serve as a starting point for developing kinase inhibitors or other targeted therapies .
Kinase Inhibition
Kinases play crucial roles in cellular signaling pathways. Some kinases are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers investigate whether 5-Fluoro-4-methoxy-1H-indazol-3-amine can inhibit specific kinases selectively. Understanding its kinase inhibition profile could lead to the development of targeted therapies .
Agrochemicals
The agrochemical industry seeks compounds that can enhance crop yield, protect against pests, and improve plant health. Researchers explore the potential of 5-Fluoro-4-methoxy-1H-indazol-3-amine as a building block for novel herbicides, fungicides, or insecticides. Its unique structure may offer advantages over existing agrochemicals .
Material Science
Materials scientists investigate the use of organic compounds in various applications. 5-Fluoro-4-methoxy-1H-indazol-3-amine could serve as a precursor for functional materials, such as conducting polymers or luminescent materials. Its electron-rich aromatic system makes it an interesting candidate for organic electronics or optoelectronics .
Fluorescent Probes
Fluorescent probes are essential tools in biological research. Scientists modify small molecules to create fluorescent derivatives that can selectively label specific cellular components. Researchers might explore whether 5-Fluoro-4-methoxy-1H-indazol-3-amine can be incorporated into such probes for imaging cellular processes or detecting biomolecules .
Photodynamic Therapy (PDT)
Photodynamic therapy is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species. These species selectively damage cancer cells. Researchers investigate whether 5-Fluoro-4-methoxy-1H-indazol-3-amine, with appropriate modifications, could serve as a photosensitizer for PDT. Its absorption properties and stability under light exposure are critical factors to consider .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-4-methoxy-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c1-13-7-4(9)2-3-5-6(7)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSXSZVFDHGGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=NN2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methoxy-1H-indazol-3-amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





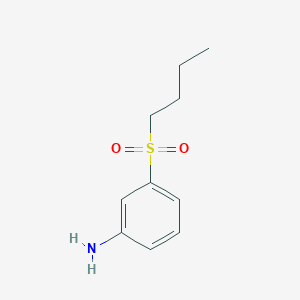
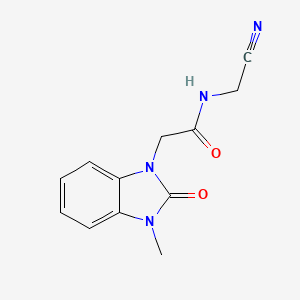
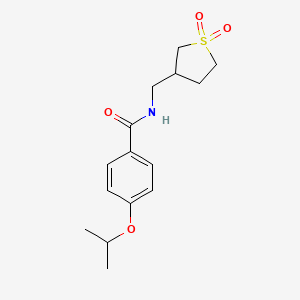
![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)
![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)

![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)

![(Z)-methyl 2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2762901.png)
